molecular formula C13H11Cl2N3O2 B11643255 4-Hydroxy-3-methoxybenzaldehyde (3,5-dichloro-2-pyridinyl)hydrazone

4-Hydroxy-3-methoxybenzaldehyde (3,5-dichloro-2-pyridinyl)hydrazone

Cat. No.: B11643255
M. Wt: 312.15 g/mol
InChI Key: DGCBYXRSCWZVJV-UBKPWBPPSA-N
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Description

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL is a complex organic compound that features a hydrazone linkage between a dichloropyridine and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL typically involves the condensation of 3,5-dichloropyridine-2-carbohydrazide with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the dichloropyridine moiety can interact with specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL is unique due to its combination of a dichloropyridine and a methoxyphenol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with specific receptors makes it a valuable compound for various applications .

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

4-[(E)-[(3,5-dichloropyridin-2-yl)hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-12-4-8(2-3-11(12)19)6-17-18-13-10(15)5-9(14)7-16-13/h2-7,19H,1H3,(H,16,18)/b17-6+

InChI Key

DGCBYXRSCWZVJV-UBKPWBPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=N2)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=N2)Cl)Cl)O

Origin of Product

United States

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